2-(3-Fluorophenyl)pyrimidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

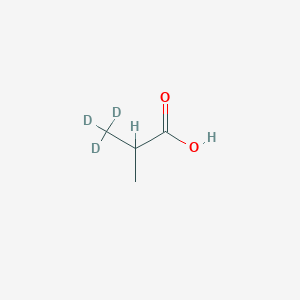

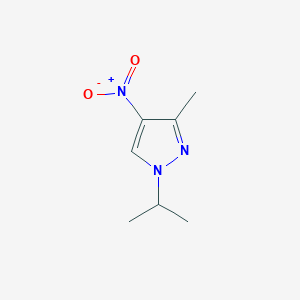

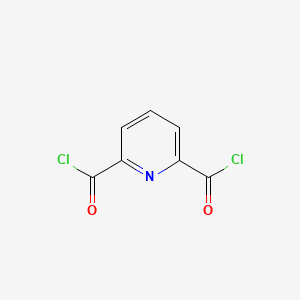

“2-(3-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7FN2O . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, often involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has also been reported .Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)pyrimidin-4-ol” consists of a pyrimidine ring attached to a 3-fluorophenyl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluorophenyl)pyrimidin-4-ol” include a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C .科学的研究の応用

Analgesic and Anti-Inflammatory Applications

- Anti-Inflammatory and Analgesic Properties: Derivatives of pyrimidine, including compounds structurally related to 2-(3-Fluorophenyl)pyrimidin-4-ol, have shown potential in medicinal chemistry for their anti-inflammatory and analgesic activities. These activities are influenced by the nature of the substituent in the pyrimidine derivative (Muralidharan et al., 2019).

Anticancer and Antimicrobial Applications

- Anticancer Activity: Some derivatives of 2-(3-Fluorophenyl)pyrimidin-4-ol have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated significant cytotoxicity against certain cancer cell lines (K. M. Hosamani et al., 2015).

- Antimicrobial Agents: Pyrimidine derivatives, including 2-(3-Fluorophenyl)pyrimidin-4-ol analogs, have been developed as potential antimicrobial agents. Some of these compounds have shown excellent activity against various microorganisms, indicating their potential in treating infectious diseases (T. Farghaly et al., 2013).

Molecular and Chemical Characterization

- Molecular and Chemical Analysis: The derivatives of 2-(3-Fluorophenyl)pyrimidin-4-ol have been extensively characterized using various spectroscopic techniques, elucidating their structural and chemical properties. This is crucial for understanding their biological functions and potential applications in drug design (Yafigui Traoré et al., 2017).

Drug Discovery and Development

- Drug Discovery: The structural features of pyrimidine derivatives have been explored for their potential in drug discovery. This includes the investigation of their binding properties, pharmacokinetic profiles, and efficacy in disease models, contributing significantly to the development of new therapeutic agents (G. M. Schroeder et al., 2009).

Safety And Hazards

将来の方向性

Research on pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, is ongoing. They continue to attract interest due to their various chemical and biological applications . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity .

特性

IUPAC Name |

2-(3-fluorophenyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWFGZSZTLFUEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345865 |

Source

|

| Record name | 2-(3-Fluorophenyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)pyrimidin-4-ol | |

CAS RN |

76128-78-4 |

Source

|

| Record name | 2-(3-Fluorophenyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)

![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)

![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)